molecular formula C20H23N5O4 B5563872 4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No.: B5563872
M. Wt: 397.4 g/mol
InChI Key: AJGGFDAAHYNJQR-UHFFFAOYSA-N
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Description

4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.17500423 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has demonstrated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These compounds were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing a method to synthesize derivatives in good yield via a simple and efficient method (Bhat et al., 2018).

Potential Pharmacological Activities

Some newly synthesized benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were studied for their anti-inflammatory and analgesic properties. These compounds displayed significant inhibitory activity on cyclooxygenase-2 selectivity, with notable analgesic and anti-inflammatory activities, suggesting potential applications in pharmacology (Abu‐Hashem et al., 2020).

Crystal Structure Studies

A series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized and their crystal structures obtained by recrystallization. These studies not only confirmed the structures of target compounds but also explored their potential applications in identifying binding sites for allosteric modulators of specific receptors (Wu et al., 2014).

Anti-Fatigue Effects

The anti-fatigue effects of some benzamide derivatives were investigated in weight-loaded forced swimming mice, indicating that certain derivatives enhanced the forced swimming capacity of mice. This suggests potential applications in developing treatments for fatigue-related conditions (Wu et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. If it shows promising activity in biological assays, it could be further optimized and studied as a potential drug . Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-19(15-1-2-16-17(13-15)29-14-28-16)24-7-5-23(6-8-24)18-3-4-21-20(22-18)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGGFDAAHYNJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.